An In-depth Technical Guide to the Core Chemical Properties and Structure of Pentafluorobenzaldehyde
An In-depth Technical Guide to the Core Chemical Properties and Structure of Pentafluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorobenzaldehyde (PFB), with the CAS number 653-37-2, is a highly versatile fluorinated aromatic aldehyde.[1] Its unique chemical structure, characterized by a pentasubstituted fluorinated benzene (B151609) ring attached to a formyl group, imparts distinct reactivity and properties that are highly valued in various scientific disciplines.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of pentafluorobenzaldehyde, with a focus on its role as a crucial building block in organic synthesis and as a derivatization agent in analytical chemistry. The incorporation of five fluorine atoms significantly enhances the electrophilicity of the carbonyl carbon and the aromatic ring, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as fluorinated polymers.[2][3][4] In analytical chemistry, its reactivity with primary amines to form stable Schiff bases is exploited for the sensitive detection of these compounds by gas chromatography (GC).[2][3]
Chemical Structure
The structure of pentafluorobenzaldehyde consists of a benzene ring where all five hydrogen atoms have been replaced by fluorine atoms, with an aldehyde group (-CHO) attached to the remaining carbon.
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IUPAC Name: 2,3,4,5,6-pentafluorobenzaldehyde
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Synonyms: Perfluorobenzaldehyde[1]
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Molecular Formula: C₇HF₅O[5]
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SMILES: O=Cc1c(F)c(F)c(F)c(F)c1F
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InChI Key: QJXCFMJTJYCLFG-UHFFFAOYSA-N
Physicochemical Properties
Pentafluorobenzaldehyde is typically a colorless to light yellow liquid or a low-melting solid.[1][2] It is sparingly soluble in water but soluble in common organic solvents.[6] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Pentafluorobenzaldehyde
| Property | Value | Reference(s) |
| Molecular Weight | 196.07 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Melting Point | 24-28 °C | [6] |
| Boiling Point | 164-166 °C | [6] |
| Density | 1.588 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.45 | [6] |
| Solubility in Water | Sparingly soluble (0.027 g/L at 25°C) | [6] |
| Flash Point | 77 °C (closed cup) | [7] |
Spectroscopic Analysis
The structure of pentafluorobenzaldehyde can be confirmed through various spectroscopic techniques.
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¹H NMR: The proton nuclear magnetic resonance spectrum shows a characteristic singlet for the aldehydic proton.
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¹³C NMR: The carbon-13 NMR spectrum displays signals for the carbonyl carbon and the carbons of the fluorinated aromatic ring, with characteristic C-F coupling.
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¹⁹F NMR: The fluorine-19 NMR is crucial for confirming the substitution pattern on the aromatic ring, showing distinct signals for the ortho, meta, and para fluorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong absorption band for the C=O stretching of the aldehyde group and characteristic bands for the C-F bonds and the fluorinated aromatic ring.[8]
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Mass Spectrometry (MS): The mass spectrum shows a prominent molecular ion peak. Common fragmentation patterns include the loss of the hydrogen radical ([M-H]⁺), the formyl radical ([M-CHO]⁺), and carbon monoxide ([M-CO]⁺).[5]
Reactivity and Applications
The electron-withdrawing nature of the pentafluorophenyl group makes the aldehyde functionality highly reactive towards nucleophiles. This property is central to its primary applications.
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Derivatization Agent: Pentafluorobenzaldehyde is widely used as a derivatization reagent for the analysis of primary amines by gas chromatography, often coupled with mass spectrometry (GC-MS) or an electron capture detector (ECD).[2][3] It reacts with primary amines to form stable and volatile Schiff base derivatives that are readily detectable.[2]
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Synthetic Intermediate: It serves as a versatile building block in organic synthesis for introducing the pentafluorophenyl group into molecules. This is particularly valuable in the development of:
Experimental Protocols
Synthesis of Pentafluorobenzaldehyde via Grignard Reaction
A common method for the preparation of pentafluorobenzaldehyde involves the reaction of a pentafluorophenyl Grignard reagent with an appropriate formylating agent.[6]
Materials:
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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N,N-Dimethylformamide (DMF) or ethyl orthoformate (formylating agent)
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Anhydrous toluene (B28343) (if needed for temperature control)
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Hydrochloric acid (for workup)
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Sodium bicarbonate solution (for neutralization)
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Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
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Preparation of the Grignard Reagent:
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Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or THF.
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A solution of bromopentafluorobenzene in the same anhydrous solvent is added dropwise to initiate the reaction. The reaction mixture is typically cooled to control the exothermic reaction.
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After the addition is complete, the mixture is stirred until the magnesium is consumed, resulting in a dark brown-black solution of pentafluorophenylmagnesium bromide.
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Formylation:
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The prepared Grignard reagent is cooled in an ice bath.
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The formylating agent (e.g., N,N-dimethylformamide) is dissolved in anhydrous solvent and added dropwise to the Grignard solution, maintaining a low temperature.
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The reaction is stirred for a specified time to ensure complete reaction.
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Workup and Purification:
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The reaction mixture is quenched by carefully pouring it into a cold, dilute solution of hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
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The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by vacuum distillation to yield pure pentafluorobenzaldehyde.
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Derivatization of Primary Amines for GC-MS Analysis
This protocol outlines a general procedure for the derivatization of primary amines using pentafluorobenzaldehyde.
Materials:
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Sample containing primary amine(s)
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Pentafluorobenzaldehyde (PFB) solution (e.g., 10 mg/mL in a suitable solvent like toluene or hexane)
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Anhydrous sodium sulfate
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A suitable solvent (e.g., toluene, hexane)
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Vortex mixer
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Centrifuge
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GC-MS system
Procedure:
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Sample Preparation: An aqueous sample containing the primary amine is adjusted to a basic pH (e.g., pH 12) to ensure the amine is in its free base form.
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Derivatization Reaction:
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To the prepared sample, an equal volume of the PFB solution is added.
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The mixture is vortexed vigorously for a set period (e.g., 30 minutes) at room temperature to facilitate the formation of the Schiff base derivative.
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Extraction:
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The mixture is centrifuged to separate the aqueous and organic layers.
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The organic layer containing the derivative is carefully transferred to a clean vial.
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A small amount of anhydrous sodium sulfate is added to the organic extract to remove any residual water.
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Analysis:
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The dried organic extract is then injected into the GC-MS for analysis. The derivative will be more volatile and have a better chromatographic peak shape than the underivatized amine.
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Caption: Experimental workflow for the derivatization of primary amines.
Chemical Reaction Pathway
The derivatization of a primary amine with pentafluorobenzaldehyde proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water to form a stable Schiff base (imine).
Caption: Reaction of pentafluorobenzaldehyde with a primary amine.
Safety and Handling
Pentafluorobenzaldehyde is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[9] It causes serious skin and eye irritation and may cause respiratory irritation.[7][10] It is also reported to be a lachrymator.[6]
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Precautions: Wear protective gloves, clothing, eye, and face protection.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] It is sensitive to light and air and may oxidize over time.[6]
Conclusion
Pentafluorobenzaldehyde is a chemical of significant utility in both synthetic and analytical chemistry. Its unique electronic properties, stemming from the highly fluorinated aromatic ring, make it an invaluable reagent for researchers, scientists, and drug development professionals. A thorough understanding of its chemical properties, structure, and reactivity is essential for its safe and effective use in the laboratory and in the development of new chemical entities and analytical methods.
References
- 1. spectrabase.com [spectrabase.com]
- 2. nbinno.com [nbinno.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. nbinno.com [nbinno.com]
- 5. Pentafluorobenzaldehyde | C7HF5O | CID 69558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. Pentafluorobenzaldehyde [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gas chromatographic determination of primary and secondary amines as pentafluorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
